Carbocyclic Thromboxane A2
Carbocyclic Thromboxane A2
CTA2 is a stable analog of TXA2. CTA2 is a potent coronary vasoconstrictor and is effective at concentrations as low as 1 nM in cat coronary arteries. Unlike other vascular TP receptor agonists, CTA2 is a potent inhibitor of prostanoid-induced platelet aggregation. It inhibits arachidonic acid-induced aggregation with an IC50 value of 4-5 µM. CTA2 also exhibits selective and dose-dependent inhibition of TXB2 synthesis in rabbit platelets at concentrations between 1 and 100 µM.
Brand Name:
Vulcanchem
CAS No.:
74034-56-3
VCID:
VC0161759
InChI:
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1
SMILES:
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O
Molecular Formula:
C22H36O3
Molecular Weight:
348.5 g/mol
Carbocyclic Thromboxane A2
CAS No.: 74034-56-3
Reference Standards
VCID: VC0161759
Molecular Formula: C22H36O3
Molecular Weight: 348.5 g/mol
CAS No. | 74034-56-3 |
---|---|
Product Name | Carbocyclic Thromboxane A2 |
Molecular Formula | C22H36O3 |
Molecular Weight | 348.5 g/mol |
IUPAC Name | (Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
Standard InChI | InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1 |
Standard InChIKey | ZIWNJZLXPXFNGN-JJPTUHNDSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O |
SMILES | CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
Description | CTA2 is a stable analog of TXA2. CTA2 is a potent coronary vasoconstrictor and is effective at concentrations as low as 1 nM in cat coronary arteries. Unlike other vascular TP receptor agonists, CTA2 is a potent inhibitor of prostanoid-induced platelet aggregation. It inhibits arachidonic acid-induced aggregation with an IC50 value of 4-5 µM. CTA2 also exhibits selective and dose-dependent inhibition of TXB2 synthesis in rabbit platelets at concentrations between 1 and 100 µM. |
Synonyms | 2 beta-(Z),3 alpha-(1E,3R)-3-(3-hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid carbocyclic thromboxane A2 thromboxane A2, carbocyclic |
Reference | 1.Lefer, A.M.,Smith, E.F., III,Araki, H., et al. Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2. Proceedings of the National Academy of Sciences of the Un |
PubChem Compound | 5311387 |
Last Modified | Dec 23 2021 |
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